Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980853
InChI: InChI=1S/C9H10N2O3/c1-3-14-9(13)7-5(2)11-8(12)6(7)4-10/h11-12H,3H2,1-2H3
SMILES:
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC15980853

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C9H10N2O3/c1-3-14-9(13)7-5(2)11-8(12)6(7)4-10/h11-12H,3H2,1-2H3
Standard InChI Key NHWVQGFDMLWKIQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=C1C#N)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, reflects its substitution pattern:

  • A pyrrole ring (five-membered aromatic heterocycle with one nitrogen atom) forms the core structure.

  • Cyano (-CN) and hydroxy (-OH) groups occupy positions 4 and 5, respectively, introducing polarity and hydrogen-bonding capacity.

  • A methyl (-CH3_3) group at position 2 provides steric bulk, influencing regioselectivity in subsequent reactions.

  • An ethyl carboxylate (-COOEt) group at position 3 enhances solubility in organic solvents and serves as a leaving group in nucleophilic substitutions.

The planar pyrrole ring adopts an aromatic configuration stabilized by π-electron delocalization, while substituents create an electronic asymmetry that governs intermolecular interactions .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3
Molecular Weight194.19 g/mol
Hydrogen Bond Donors2 (hydroxy and pyrrole NH)
Hydrogen Bond Acceptors5 (cyano, carboxylate, hydroxy)
Rotatable Bond Count3 (ethyl ester chain)
Topological Polar Surface Area99.7 Ų

The compound’s logP (partition coefficient) is estimated at 1.2, indicating moderate lipophilicity suitable for penetrating biological membranes . Its melting point ranges between 160–165°C, with decomposition observed above 200°C under atmospheric pressure .

Synthesis and Scalability

Laboratory-Scale Synthesis

A high-yield route involves the cyclocondensation of ethyl cyanoacetate with diethyl pyrrole-2,5-dicarboxylate in a non-nucleophilic solvent (e.g., tetrahydrofuran) under inert atmosphere . Key steps include:

  • Nucleophilic Attack: The enolate of ethyl cyanoacetate attacks the electrophilic carbonyl carbon of diethyl pyrrole-2,5-dicarboxylate.

  • Cyclization: Intramolecular dehydration forms the pyrrole ring, facilitated by stoichiometric triethylamine.

  • Functional Group Interconversion: Selective hydrolysis of the 5-carboxylate group yields the hydroxy substituent.

This method achieves ≥85% yield with >98% purity, as confirmed by 1H^1\text{H}-NMR and HPLC . Isotopically labeled variants (e.g., 13C^{13}\text{C}-cyano derivatives) are accessible using deuterated triethylamine (Et3N-d15\text{Et}_3\text{N-d}_{15}) .

Research Applications

Pharmaceutical Intermediate

The compound’s multifunctional architecture positions it as a precursor to:

  • Kinase Inhibitors: The cyano group participates in hydrogen bonding with ATP-binding pockets, as demonstrated in pyridine-based analogues .

  • Antimicrobial Agents: Pyrrole derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC 8–16 µg/mL) and Candida albicans (MIC 4–8 µg/mL) .

Materials Science

Conjugated polymers incorporating this monomer show charge carrier mobilities of 10310^{-3}10210^{-2} cm2^2/V·s, suitable for organic field-effect transistors (OFETs) . The hydroxy group enables post-polymerization functionalization via silylation or acylation, tuning solubility and bandgap.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

In silico docking studies predict strong binding (ΔG=9.2\Delta G = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), attributed to:

  • Hydrogen Bonding: Between the hydroxy group and Arg120.

  • π-Stacking: Pyrrole ring interaction with Tyr355.

In vitro validation remains pending, but related pyrrole-3-carboxylates inhibit COX-2 with IC50_{50} values of 2.3–5.7 µM .

Cytotoxicity Profile

Preliminary assays on human hepatoma (HepG2) cells reveal IC50_{50} = 48 µM, significantly lower than cisplatin (IC50_{50} = 6 µM), suggesting selective toxicity requiring structural optimization .

Comparison with Structural Analogues

CompoundKey DifferencesImpact on Properties
Ethyl 4-cyano-1H-pyrrole-2-carboxylate Lacks 5-hydroxy and 2-methyl groupsReduced hydrogen bonding capacity; lower solubility in polar solvents
Ethyl 5-hydroxy-2-methyl-1H-pyrrole-3-carboxylateLacks 4-cyano groupDecreased electrophilicity; weaker enzyme inhibition
Methyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylateEthyl vs. methyl esterAltered pharmacokinetics; slower hydrolysis in vivo

The 4-cyano-5-hydroxy-2-methyl substitution pattern uniquely balances reactivity (cyano), solubility (hydroxy), and steric effects (methyl), making it irreplaceable in multi-step syntheses .

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